Ethyl 3-(5,6-dimethoxy-1-benzothien-2-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(5,6-dimethoxybenzo[b]thiophen-2-yl)-3-oxopropanoate is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5,6-dimethoxybenzo[b]thiophen-2-yl)-3-oxopropanoate typically involves the condensation of 5,6-dimethoxybenzo[b]thiophene with ethyl acetoacetate under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5,6-dimethoxybenzo[b]thiophen-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 3-(5,6-dimethoxybenzo[b]thiophen-2-yl)-3-oxopropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 3-(5,6-dimethoxybenzo[b]thiophen-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can modulate enzyme activity, inhibit microbial growth, or interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Known for its antimicrobial and anticancer activities.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness
Ethyl 3-(5,6-dimethoxybenzo[b]thiophen-2-yl)-3-oxopropanoate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its dual methoxy groups and ester functionality make it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C15H16O5S |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 3-(5,6-dimethoxy-1-benzothiophen-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C15H16O5S/c1-4-20-15(17)7-10(16)14-6-9-5-11(18-2)12(19-3)8-13(9)21-14/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
ILVCLFNAQUODEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=CC(=C(C=C2S1)OC)OC |
Origin of Product |
United States |
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